Product packaging for 2-Ethyl-6-(trifluoromethyl)morpholine(Cat. No.:)

2-Ethyl-6-(trifluoromethyl)morpholine

Cat. No.: B13192445
M. Wt: 183.17 g/mol
InChI Key: MDDPCMWDWYXMHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-6-(trifluoromethyl)morpholine is a chiral, 2,6-disubstituted morpholine with a molecular formula of C7H12F3NO and a molecular weight of 183.17 g/mol . Its canonical SMILES is represented as CCC1CNCC(O1)C(F)(F)F . This compound is part of the important class of fluorinated heterocycles, where the morpholine ring provides a versatile scaffold with unique physicochemical properties, including hydrogen bonding capabilities and conformational flexibility . Chiral 2,6-disubstituted morpholines are of significant interest in contemporary organic synthesis and medicinal chemistry as valuable building blocks . The introduction of substituents at the 2 and 6 positions, particularly when done stereoselectively, allows for the design of complex molecules with specific three-dimensional arrangements, which is crucial for precise interactions with biological targets . The presence of the trifluoromethyl (-CF3) group is a strategically important feature; this moiety is known to profoundly influence a molecule's properties, such as enhancing its lipophilicity, metabolic stability, and binding affinity, making it a common modification in drug candidate design . While a specific mechanism of action for this exact compound is not detailed in the literature, substituted morpholine derivatives have been investigated for various therapeutic applications, including use as tachykinin antagonists for the potential treatment of pain, inflammation, and migraine . Attention: This product is for research use only. It is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12F3NO B13192445 2-Ethyl-6-(trifluoromethyl)morpholine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12F3NO

Molecular Weight

183.17 g/mol

IUPAC Name

2-ethyl-6-(trifluoromethyl)morpholine

InChI

InChI=1S/C7H12F3NO/c1-2-5-3-11-4-6(12-5)7(8,9)10/h5-6,11H,2-4H2,1H3

InChI Key

MDDPCMWDWYXMHH-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCC(O1)C(F)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Ethyl 6 Trifluoromethyl Morpholine and Analogous Structures

Stereoselective Synthesis of Chiral 2,6-Disubstituted Morpholines

The creation of chiral 2,6-disubstituted morpholines is a focal point in medicinal chemistry due to their prevalence in biologically active molecules. researchgate.net Methodologies are broadly categorized by when the stereocenters are established: before, during, or after the cyclization event. researchgate.net

Asymmetric hydrogenation of unsaturated morpholine (B109124) precursors, or dehydromorpholines, has emerged as a powerful method for establishing chirality. rsc.org This approach is particularly effective for preparing 2-substituted chiral morpholines, a transformation previously considered challenging due to the congested and electron-rich nature of the substrates. nih.gov

A key breakthrough involves the use of a bisphosphine-rhodium catalyst, specifically the SKP–Rh complex, which bears a large bite angle. rsc.orgnih.gov This catalytic system achieves quantitative yields and excellent enantioselectivities (up to 99% ee) for a variety of 2-substituted dehydromorpholines. nih.govresearchgate.net The reaction can be performed on a gram scale with a reduced catalyst loading, highlighting its practical utility for synthesizing important drug intermediates. thieme-connect.com The strategy relies on introducing an N-acyl directing group to activate the enamine substrate for hydrogenation. nih.gov

Substrate Substituent (R)CatalystYield (%)Enantiomeric Excess (ee %)
PhenylSKP-Rh complexQuantitative99
4-FluorophenylSKP-Rh complexQuantitative99
3-TrifluoromethylphenylSKP-Rh complexQuantitative94
2-NaphthylSKP-Rh complexQuantitative99

Table 1: Representative results for the asymmetric hydrogenation of 2-substituted dehydromorpholines. researchgate.net

One-pot tandem reactions provide an efficient pathway for synthesizing substituted morpholines by minimizing intermediate purification steps. organic-chemistry.org An effective strategy for producing 3-substituted morpholines involves a sequential hydroamination and asymmetric transfer hydrogenation. acs.orgnih.gov This process utilizes a titanium-catalyzed hydroamination of an aminoalkyne substrate to generate a cyclic imine, which is then reduced in the same pot by a ruthenium catalyst (Noyori-Ikariya catalyst) to yield the chiral morpholine with excellent enantiomeric excess (>95% ee). organic-chemistry.orgnih.gov Mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the catalyst are critical for achieving high enantioselectivity. organic-chemistry.orgacs.org

For the synthesis of 2-substituted and 2,3-disubstituted morpholines, a metal-free, one-pot strategy has been developed starting from aziridines and halogenated alcohols. nih.gov This method employs ammonium (B1175870) persulfate to facilitate an SN2-type ring opening of the aziridine, followed by cyclization of the resulting haloalkoxy amine intermediate to form the morpholine ring. nih.gov

A highly effective protocol for constructing enantiopure 2,6-disubstituted morpholines hinges on the regioselective O-sulfonylation of an N,N-bis(2-hydroxyalkyl)tosylamide diol. acs.orgunimi.it The synthesis begins with the sequential ring-opening of two different optically pure oxiranes by a tosylamide under solid-liquid phase-transfer catalysis (SL-PTC) conditions. acs.orgnih.gov

The critical step is the regioselective mono-O-sulfonylation of the resulting diol. This selectivity is controlled by exploiting the distinct stereo, electronic, and coordination properties of the side chains derived from the oxiranes. acs.orgunimi.it The less sterically hindered or electronically activated hydroxyl group is preferentially sulfonylated. The resulting monosulfonate undergoes efficient cyclization, also under SL-PTC conditions, to furnish the enantiopure morpholine in high yields. unimi.it This modular approach allows for the synthesis of non-symmetrical, enantiopure 2,6-disubstituted morpholines by using two different epoxides. acs.org

Copper-promoted oxyamination of alkenes offers a direct route to functionalized morpholines. nih.gov A method utilizing copper(II) 2-ethylhexanoate (B8288628) promotes the intramolecular addition of an alcohol and the intermolecular addition of an amine across an alkene. nih.govacs.org This reaction provides 2-aminomethyl functionalized morpholines in good yields and with high levels of diastereoselectivity. figshare.com The process is believed to proceed via an initial cis-aminocupration across the double bond. acs.org While many examples yield 2,5-disubstituted morpholines, the methodology can be adapted to synthesize 2,6-disubstituted systems by adjusting reaction conditions, such as increasing the temperature. nih.gov

Vicinal amino alcohols are fundamental building blocks for morpholine synthesis. researchgate.netnih.gov A versatile and stereocontrolled strategy for cis-3,5-disubstituted morpholines begins with enantiopure N-Boc protected amino alcohols. nih.gov These precursors are converted in a few steps to O-allyl ethanolamine (B43304) derivatives. The key step is a subsequent Palladium-catalyzed carboamination reaction with an aryl or alkenyl bromide, which constructs the morpholine ring as a single stereoisomer. nih.gov

More recently, a green and redox-neutral protocol has been developed that converts 1,2-amino alcohols to morpholines using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. chemrxiv.orgchemrxiv.org This high-yielding, one or two-step process relies on the selective N-monoalkylation of the amino alcohol by ethylene sulfate, which is a key and often challenging transformation. chemrxiv.org

Methodologies for Trifluoromethyl Group Introduction into Heterocycles

The introduction of a trifluoromethyl (CF₃) group is a crucial step in synthesizing the target compound and is of broad interest in medicinal chemistry due to the unique properties it imparts on molecules. nih.govwikipedia.org Direct trifluoromethylation of heterocycles can be achieved through radical, nucleophilic, or electrophilic pathways. nih.gov

A general and operationally simple method involves the use of sodium trifluoromethanesulfinate (CF₃SO₂Na), a stable solid that serves as a trifluoromethyl radical source. pnas.org This C-H trifluoromethylation proceeds at ambient temperature, is scalable, and demonstrates high functional group tolerance on a wide array of both electron-rich and electron-deficient heteroaromatic systems. nih.govpnas.org

For nucleophilic trifluoromethylation, reagents such as 4-[2,2,2-trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine, derived from N-formylmorpholine, act as a CF₃ anion equivalent. organic-chemistry.orgtcichemicals.com In the presence of a fluoride (B91410) source, this reagent can trifluoromethylate various carbonyl compounds. organic-chemistry.org

Electrophilic trifluoromethylation can be accomplished using hypervalent iodine-based Togni reagents or Umemoto's reagents, which are derivatives of (trifluoromethyl)dibenzofuranylium. nih.gov These reagents are effective for the N-trifluoromethylation of various heterocycles. nih.gov Furthermore, scalable continuous-flow methods have been developed for the rapid introduction of CF₃ groups onto heterocycles using inexpensive building blocks like trifluoroacetic acid or trifluoroacetic anhydride (B1165640). acs.org

Method TypeReagent(s)Key Features
Radical C-H TrifluoromethylationSodium trifluoromethanesulfinate (CF₃SO₂Na), tBuOOHOperationally simple, broad substrate scope, ambient temperature. nih.govpnas.org
Nucleophilic Trifluoromethylation4-[2,2,2-Trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine, CsFStable CF₃ anion equivalent; reacts with carbonyls and aryl iodides. organic-chemistry.orgtcichemicals.com
Electrophilic N-TrifluoromethylationTogni's reagents, Umemoto's reagentsEffective for direct trifluoromethylation of nitrogen atoms in heterocycles. nih.gov
Continuous-Flow SynthesisTrifluoroacetic anhydride (TFAA)Automated and scalable; uses inexpensive CF₃ sources. acs.org

Table 2: Comparison of modern methodologies for introducing trifluoromethyl groups into heterocycles.

Nucleophilic Trifluoromethylation Utilizing Morpholine-Derived Reagents

Nucleophilic trifluoromethylation represents a direct approach to introduce the CF3 group. A notable advancement in this area involves the use of stable, easy-to-handle reagents derived from morpholine itself. Researchers have developed reagents such as 4-[2,2,2-trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine, which serves as a nucleophilic CF3 source. This particular reagent is synthesized from the environmentally benign fluoroform.

These morpholine-derived reagents react with carbonyl compounds, such as aldehydes and ketones, in the presence of a fluoride catalyst (e.g., CsF) to yield α-trifluoromethyl alcohols. This method provides an alternative to the well-known Ruppert-Prakash reagent (TMSCF3) and is particularly advantageous as it avoids the use of ozone-depleting substances in its synthesis. The reaction mechanism involves the activation of the reagent by a fluoride source, which initiates the transfer of the trifluoromethyl group to the electrophilic carbonyl carbon.

While this method is highly effective for the trifluoromethylation of various carbonyl compounds, its direct application to the synthesis of 2-Ethyl-6-(trifluoromethyl)morpholine would require a precursor with a carbonyl group at the appropriate position on a morpholine or a precursor that can be cyclized into the desired morpholine ring after trifluoromethylation.

Palladium-Catalyzed Reactions for Trifluoromethylated Derivatives

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, including the introduction of trifluoromethyl groups. The palladium-catalyzed trifluoromethylation of aryl and heteroaryl chlorides, bromides, and iodides offers a versatile method for synthesizing trifluoromethylated compounds under relatively mild conditions. This approach is tolerant of a wide range of functional groups, making it suitable for late-stage functionalization in complex molecule synthesis.

The catalytic cycle typically involves the oxidative addition of an aryl or heteroaryl halide to a Pd(0) complex, followed by transmetalation with a trifluoromethyl source, and concluding with reductive elimination to yield the trifluoromethylated product and regenerate the Pd(0) catalyst. Various trifluoromethylating agents can be employed in these reactions.

For the synthesis of trifluoromethylated morpholines, this methodology could be applied to a pre-functionalized morpholine scaffold bearing a halide at the desired position. For instance, a 6-halomorpholine derivative could potentially be coupled with a suitable trifluoromethylating agent in the presence of a palladium catalyst and an appropriate ligand to afford the 6-(trifluoromethyl)morpholine product.

Direct C-H Trifluoromethylation with Morpholine Additives

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy in organic synthesis, as it circumvents the need for pre-functionalization of the substrate. In the context of trifluoromethylation, direct C-H trifluoromethylation of heterocycles has been successfully achieved using various methods, including those employing radical trifluoromethylation reagents.

These reactions often proceed via a radical mechanism where a trifluoromethyl radical is generated and then adds to the heterocyclic ring. The regioselectivity of the C-H trifluoromethylation can be influenced by the electronic properties of the substrate and the reaction conditions. While this method is powerful for a range of heterocycles, its application to saturated systems like morpholine is less straightforward and would likely require specific directing groups or activation of the C-H bond. However, for analogous aromatic systems containing a morpholine substituent, this method could be highly effective.

Multicomponent Reactions for Highly Substituted Morpholine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a rapid and efficient route to complex molecular architectures. Several MCRs have been developed for the synthesis of highly substituted morpholines.

One such approach involves a copper-catalyzed three-component reaction of an amino alcohol, an aldehyde, and a diazomalonate to yield unprotected, highly substituted morpholines. This method is advantageous as it utilizes readily available starting materials and allows for the introduction of diversity at multiple positions of the morpholine ring. Another strategy employs an Ugi multicomponent reaction followed by an intramolecular cyclization to construct the morpholine scaffold.

These MCR approaches provide a convergent and diversity-oriented pathway to substituted morpholines. To access a target like this compound, one could envision using a trifluoromethylated building block as one of the components in the MCR. For example, a trifluoromethylated aldehyde or amino alcohol could potentially be employed in a suitable MCR to directly generate the desired trifluoromethylated morpholine core.

Table 1: Comparison of Multicomponent Reaction Strategies for Morpholine Synthesis

Reaction StrategyKey ReactantsCatalystKey AdvantagesPotential for Trifluoromethylated Analogs
Copper-Catalyzed 3-Component ReactionAmino alcohol, Aldehyde, DiazomalonateCopper saltUtilizes readily available starting materials; provides unprotected morpholines.Use of a trifluoromethylated aldehyde or amino alcohol.
Ugi MCR with Intramolecular Cyclizationα-Halo oxo-component, Isocyanide, Amine, Carboxylic acid (or equivalent)-High diversity; convergent synthesis.Incorporation of a trifluoromethyl group in one of the starting materials.

Strategic Synthetic Approaches for Accessing this compound

Given the absence of a direct reported synthesis for this compound, several strategic approaches can be proposed based on established synthetic methodologies for morpholines and trifluoromethylated compounds.

One plausible strategy involves the cyclization of a key intermediate, a β-amino-α-trifluoromethyl alcohol. This intermediate could be synthesized through the nucleophilic trifluoromethylation of an appropriate α-amino aldehyde or ketone. For example, an N-protected 2-aminobutanal derivative could be reacted with a trifluoromethylating agent to produce the corresponding trifluoromethylated amino alcohol. Subsequent deprotection and intramolecular cyclization, for instance, by reaction with a two-carbon electrophile that forms the other side of the morpholine ring, would yield the target molecule.

Another approach could start from a chiral trifluoromethylated epoxide. Ring-opening of this epoxide with an appropriate amino alcohol, such as 2-amino-1-butanol, followed by cyclization would furnish the 2,6-disubstituted morpholine ring. The stereochemistry of the final product would be controlled by the stereochemistry of the starting epoxide and amino alcohol.

A third strategy could involve the construction of the morpholine ring first, followed by the introduction of the trifluoromethyl group. For instance, a 2-ethyl-6-halomorpholine derivative could be synthesized and then subjected to a palladium-catalyzed trifluoromethylation reaction as described in section 2.2.2.

Finally, a multicomponent reaction approach, as detailed in section 2.3, could be employed using a trifluoromethylated building block. For example, a three-component reaction with 1,1,1-trifluoro-2-propanone, an appropriate amino alcohol, and a third component could potentially lead to the desired scaffold in a highly convergent manner.

Table 2: Proposed Synthetic Strategies for this compound

StrategyKey StepsPotential AdvantagesKey Challenges
Cyclization of a Trifluoromethylated Amino AlcoholNucleophilic trifluoromethylation of an α-amino aldehyde; Intramolecular cyclization.Stereocontrol may be possible; convergent.Synthesis of the α-amino aldehyde precursor; control of cyclization regioselectivity.
Ring-Opening of a Trifluoromethylated EpoxideSynthesis of a trifluoromethylated epoxide; Ring-opening with an amino alcohol; Cyclization.Potentially high stereocontrol.Availability of the chiral trifluoromethylated epoxide.
Late-Stage TrifluoromethylationSynthesis of a 2-ethyl-6-halomorpholine; Palladium-catalyzed trifluoromethylation.Leverages well-established cross-coupling chemistry.Synthesis of the halogenated morpholine precursor; reaction conditions for trifluoromethylation.
Multicomponent ReactionOne-pot reaction of multiple starting materials, one containing a CF3 group.High efficiency and diversity.Identification of suitable trifluoromethylated starting materials and reaction conditions.

Conformational Analysis and Stereochemical Features of 2 Ethyl 6 Trifluoromethyl Morpholine

Theoretical Considerations of Six-Membered Heterocyclic Ring Conformations

Six-membered rings, such as cyclohexane (B81311) and its heterocyclic analogues, are not planar. smu.edu They adopt puckered conformations to relieve ring strain, primarily torsional strain and angle strain. smu.edu The most stable and well-studied conformation is the chair form. researchgate.net In addition to the chair, other non-planar conformations include the boat, twist-boat (or skew-boat), and half-chair, which are generally of higher energy. nih.govnih.gov

The conformational space of a six-membered ring can be described by a set of puckering coordinates. smu.edu The interconversion between different conformations, such as the chair-to-chair ring flip, involves passing through higher energy transition states, like the half-chair. nih.gov The energy barrier for this inversion is a key parameter in understanding the dynamic nature of the ring system.

For heterocyclic six-membered rings, the presence of one or more heteroatoms introduces additional factors that influence conformational preferences. These include bond lengths and angles involving the heteroatom, as well as stereoelectronic effects like the anomeric effect, which can stabilize conformations that might otherwise be considered unfavorable. psu.edu

Investigation of Chair and Other Nonplanar Conformations in Substituted Morpholines

The morpholine (B109124) ring, containing both an oxygen and a nitrogen atom, predominantly adopts a chair conformation. researchgate.net Theoretical calculations and experimental studies, such as Raman spectroscopy, have confirmed that the chair conformer is significantly lower in energy than skew-boat conformers. researchgate.net

In unsubstituted morpholine, two chair conformers are possible, distinguished by the orientation of the N-H bond, which can be either axial or equatorial. researchgate.net The equatorial conformer is generally found to be more stable. researchgate.netnih.gov

The introduction of substituents on the morpholine ring influences the equilibrium between different chair conformations and can also affect the energy landscape of non-planar forms. The preference of a substituent for an equatorial or axial position is governed by a combination of steric and stereoelectronic effects.

Table 1: General Conformational Preferences in Six-Membered Rings
ConformationRelative EnergyKey Features
ChairLowestStaggered bonds, minimal torsional strain
Twist-BoatIntermediateAvoids flagpole interactions of the boat form
BoatHigherEclipsed bonds and flagpole interactions
Half-ChairHighestTransition state for ring inversion

Stereochemical Implications of 2,6-Disubstitution on Morpholine Ring Dynamics

The presence of substituents at both the 2 and 6 positions of the morpholine ring introduces the possibility of cis and trans stereoisomers. In the case of 2,6-dimethylmorpholine, the cis isomer, with both methyl groups in equatorial positions in the preferred chair conformation, has been well-characterized. cdnsciencepub.com

For a 2,6-disubstituted morpholine like 2-Ethyl-6-(trifluoromethyl)morpholine, three possible stereoisomers exist: (2R,6R), (2S,6S), and the meso compound (2R,6S). The conformational behavior of each of these stereoisomers will be distinct.

In the trans isomers ((2R,6R) or (2S,6S)), one substituent will be positioned cis to the other relative to the ring. In a chair conformation, this would lead to one substituent being axial and the other equatorial. The ring can flip to an alternative chair conformation where the axial substituent becomes equatorial and vice versa. The equilibrium between these two chair forms will be determined by the relative conformational preferences (A-values) of the two substituents.

In the cis isomer (the meso form), the two substituents are on the same side of the ring. In a chair conformation, this can result in either both substituents being in equatorial positions (diequatorial) or both being in axial positions (diaxial). The diequatorial conformation is generally expected to be significantly more stable due to the avoidance of 1,3-diaxial interactions.

Impact of the Ethyl and Trifluoromethyl Substituents on Conformational Preferences and Inversion

The conformational preference of a substituent is often quantified by its A-value, which is the difference in Gibbs free energy between the axial and equatorial orientations. Larger A-values indicate a stronger preference for the equatorial position.

The ethyl group is known to have a strong preference for the equatorial position in cyclohexane due to steric hindrance in the axial position. The trifluoromethyl group (-CF3) is also known to have a significant steric demand and thus a preference for the equatorial position. The presence of the trifluoromethyl group can influence the biological properties of a molecule by increasing its lipophilicity and metabolic stability. ontosight.ai

In this compound, the conformational equilibrium will be dictated by the steric bulk of these two groups. In the trans isomer, the chair conformation where the larger group occupies the equatorial position would be favored. Given that the trifluoromethyl group is generally considered to be sterically larger than the ethyl group, the conformation with the trifluoromethyl group in the equatorial position and the ethyl group in the axial position might be expected to be more stable than the reverse. However, the energetic difference might be small, leading to a mixture of conformers.

For the cis isomer, the diequatorial conformation is expected to be highly favored over the diaxial conformation. The energy barrier to ring inversion in substituted morpholines will also be influenced by the nature of the substituents. Bulky groups can raise the energy of the transition states for inversion.

Table 2: Estimated Conformational Preferences of Substituents
SubstituentEstimated A-value (kcal/mol) in CyclohexaneExpected Preference in Morpholine
Ethyl (-CH2CH3)~1.75Strongly Equatorial
Trifluoromethyl (-CF3)~2.1Very Strongly Equatorial
Note: A-values are for cyclohexane and serve as an approximation for the morpholine ring.

Reaction Mechanisms and Mechanistic Studies Involving 2 Ethyl 6 Trifluoromethyl Morpholine Synthesis and Transformations

Mechanistic Insights into Stereoselective Morpholine (B109124) Ring Formation

The key challenge in synthesizing 2-Ethyl-6-(trifluoromethyl)morpholine is the stereocontrolled formation of the 1,4-oxazine ring, establishing the relative orientation of the ethyl and trifluoromethyl substituents. Several catalytic strategies for the diastereoselective synthesis of 2,6-disubstituted morpholines offer plausible mechanistic pathways.

One such approach involves the iron(III)-catalyzed cyclization of an appropriately substituted amino allylic alcohol. thieme-connect.com For the synthesis of the target molecule, a plausible precursor would be a 1-amino-4-(trifluoromethyl)hex-5-en-2-ol. The mechanism is believed to proceed through the activation of the allylic alcohol by the iron catalyst, facilitating intramolecular attack by the nitrogen or oxygen atom. The diastereoselectivity of this cyclization, which determines whether the cis or trans isomer is formed, is often under thermodynamic control. A proposed mechanism suggests an equilibrium between diastereomeric intermediates, with the product distribution reflecting their relative stability. thieme-connect.com The preferred conformation would likely place the bulky trifluoromethyl and ethyl groups in equatorial positions within a chair-like transition state to minimize steric hindrance.

Another potential route is a copper-promoted intramolecular oxyamination of an alkene. This method involves the simultaneous addition of an alcohol and an amine across a double bond. nih.gov A proposed mechanism involves an initial cis-oxycupration of the alkene, followed by the introduction of the amine. The stereochemical outcome is dictated by the geometry of the chair-like transition state. For a 2,6-disubstituted morpholine, achieving a trans configuration often requires one of the substituents to occupy a less favorable pseudo-axial position in the transition state, which can impact reaction efficiency. nih.gov

Palladium-catalyzed carboamination is another powerful strategy for constructing substituted morpholines. nih.gov This reaction, proceeding via a syn-aminopalladation of an intermediate palladium(aryl)(amido) complex, typically involves a boat-like transition state to explain the observed stereochemistry. nih.gov Adapting this to the target molecule would involve the cyclization of a precursor containing an O-allyl group and a nitrogen atom bearing the trifluoromethylated fragment.

Table 1: Comparison of Potential Stereoselective Cyclization Strategies

Catalytic System Key Precursor Type Proposed Mechanistic Step Basis of Stereocontrol
Iron(III) Chloride Amino allylic alcohol Intramolecular hydroamination/etherification Thermodynamic equilibrium of intermediates thieme-connect.com
Copper(II) Carboxylate β-hydroxy N-allylsulfonamide cis-oxycupration of the alkene Chair-like transition state energetics nih.gov
Palladium(0)/Ligand O-allyl ethanolamine (B43304) derivative syn-aminopalladation Boat-like transition state geometry nih.gov
Rhodium(I)/Ligand Nitrogen-tethered allenol Intramolecular cyclization Atom-economic pathway with high diastereo- and enantioselectivity potential rsc.org

Understanding the Reactivity and Stability of the Trifluoromethyl Moiety in Chemical Transformations

The trifluoromethyl (CF₃) group exerts profound electronic and steric effects that dictate the reactivity of the this compound molecule.

Electronic Effects: The CF₃ group is a powerful electron-withdrawing substituent due to the high electronegativity of fluorine atoms. mdpi.com This has several mechanistic consequences:

Reduced Basicity: The inductive effect significantly reduces the electron density on the morpholine nitrogen atom. This lowers the pKa of the amine, making it a weaker base compared to non-fluorinated analogues. nih.gov

Activation of Adjacent C-H Bonds: The electron-withdrawing nature of the CF₃ group increases the acidity of the proton at the C6 position, making it more susceptible to deprotonation by a strong base.

Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), rendering the CF₃ group highly stable and resistant to metabolic degradation. mdpi.com

Steric Effects: The trifluoromethyl group is sterically bulkier than a methyl group, with a size often compared to that of an isopropyl group. researchgate.net This steric hindrance can influence reaction mechanisms by directing incoming reagents to less hindered positions on the morpholine ring.

In transformations involving the nitrogen atom, such as N-alkylation or N-acylation, the reduced nucleophilicity caused by the CF₃ group would necessitate harsher reaction conditions or more potent electrophiles compared to a non-fluorinated morpholine.

Electron-Donor–Acceptor (EDA) Complex Initiated Reactions in Fluorine Chemistry Relevant to Morpholines

Electron-Donor–Acceptor (EDA) complexes offer a modern, photocatalyst-free method for generating trifluoromethyl radicals, which could be used to install the CF₃ group onto a suitable morpholine precursor. nih.govnih.gov An EDA complex is a ground-state aggregate formed between an electron-rich donor molecule and an electron-poor acceptor. nih.gov Upon irradiation with visible light, an electron is transferred from the donor to the acceptor, which then fragments to produce a radical species. nsf.gov

In a plausible synthetic route, an enamine or enamide derived from a 2-ethylmorpholine (B1591529) precursor could act as the electron donor. This donor would form an EDA complex with an electrophilic trifluoromethyl source, such as Togni's or Umemoto's reagents, which act as the electron acceptor. nih.govresearchgate.net

The proposed mechanism is as follows:

Formation of the EDA complex between the morpholine-derived enamine (donor) and the CF₃⁺ reagent (acceptor).

Photoexcitation of the EDA complex with visible light induces a single-electron transfer (SET).

This transfer generates a radical cation of the donor and a transient radical anion of the acceptor.

The acceptor radical anion rapidly fragments, releasing a trifluoromethyl radical (•CF₃).

The •CF₃ radical then adds to the electron-rich position of the morpholine precursor to forge the C-CF₃ bond.

This photochemical strategy proceeds under mild conditions and avoids the need for transition-metal catalysts. nih.gov Mechanistic studies confirm the formation of the EDA complex through UV-visible spectroscopy. nih.gov

Regioselectivity and Diastereoselectivity in Morpholine Functionalization

Further functionalization of the this compound ring would be heavily influenced by the existing substituents.

Regioselectivity: The positions on the morpholine ring (C3 and C5) adjacent to the nitrogen and oxygen atoms have different electronic properties. The C3 position is adjacent to the electron-deficient nitrogen (due to the CF₃ group), while the C5 position is adjacent to the oxygen. Electrophilic attack would likely be directed away from the electron-poor regions of the molecule. In radical C-H functionalization reactions, the regioselectivity is often governed by the innate reactivity of the C-H bonds. nih.gov The C-H bond at C6 is activated by the adjacent CF₃ group, but it is also sterically hindered. The C-H bonds at C2 are influenced by the ethyl group and the ring heteroatoms. Predicting the outcome between C3 and C5 would depend on the specific reagents and mechanism (e.g., radical vs. polar).

Diastereoselectivity: If a new stereocenter is introduced, for example by alkylation at the C5 position, the existing ethyl and trifluoromethyl groups will direct the approach of the incoming electrophile. To minimize steric strain, the reagent will preferentially attack from the face opposite to the largest existing substituent. Assuming a stable chair conformation where the ethyl and trifluoromethyl groups occupy equatorial positions, a new substituent would likely add to an equatorial position as well, leading to a thermodynamically more stable product.

Computational Chemistry and Molecular Modeling Applications to 2 Ethyl 6 Trifluoromethyl Morpholine Research

Molecular Docking Studies for Elucidating Binding Interactions with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

A thorough review of scientific literature reveals no specific molecular docking studies have been published for 2-Ethyl-6-(trifluoromethyl)morpholine. While research exists on the docking of other morpholine-containing compounds to various biological targets, the binding interactions and potential biomolecular targets of this specific compound have not been elucidated through this method in any available research.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility of a molecule and the dynamics of its interactions with its environment, such as a solvent or a biological receptor.

There are no publicly available research articles or data detailing molecular dynamics simulations performed on this compound. Consequently, information regarding its conformational stability, flexibility, and the dynamics of its interactions with potential binding partners remains uninvestigated through MD simulations.

In Silico Analysis of Structure-Activity Relationships (SAR) in Morpholine (B109124) Derivatives

In silico Structure-Activity Relationship (SAR) studies use computational models to correlate the chemical structure of compounds with their biological activity. These analyses are crucial for optimizing lead compounds in drug discovery by identifying key structural features that influence potency and selectivity.

While SAR studies have been conducted on various classes of morpholine derivatives to guide the development of new therapeutic agents, no specific in silico SAR analysis focusing on or including this compound has been reported in the scientific literature. The influence of the 2-ethyl and 6-(trifluoromethyl) substitutions on the morpholine scaffold in the context of a broader SAR study has not been computationally modeled or detailed.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are used to investigate the electronic structure, geometry, and reactivity of molecules from first principles. These methods can predict various molecular properties, including orbital energies, electrostatic potential, and reaction mechanisms.

A search of the available literature indicates that no quantum chemical calculations have been published for this compound. As a result, detailed information on its electronic properties, such as the distribution of electron density, frontier molecular orbital energies (HOMO-LUMO), and predicted chemical reactivity based on these calculations, is not available.

Advanced Research Perspectives and Derivative Studies of 2 Ethyl 6 Trifluoromethyl Morpholine

Synthesis and Exploration of Novel 2-Ethyl-6-(trifluoromethyl)morpholine Analogues

The synthesis of the this compound scaffold serves as a gateway to a multitude of novel analogues for chemical exploration. The parent structure can be systematically modified to probe structure-activity relationships (SAR) in various contexts. Key strategies for generating analogues would likely involve modifications at three primary positions: the morpholine (B109124) nitrogen, the ethyl group at C2, and the trifluoromethyl group at C6.

Research in this area would focus on:

N-Substitution: The secondary amine of the morpholine ring is a prime handle for derivatization. A library of analogues could be generated through reactions such as N-alkylation, N-acylation, N-arylation, and reductive amination. These modifications would introduce a wide range of functional groups, altering the compound's polarity, basicity, and potential for intermolecular interactions.

Bioisosteric Replacement: The ethyl and trifluoromethyl groups could be replaced with other functionalities to fine-tune the molecule's properties. The ethyl group could be substituted with other alkyl chains, cycloalkyl, or small heterocyclic groups to explore steric boundaries in a binding pocket. The trifluoromethyl group, a known bioisostere for groups like chlorine, could be replaced with other electron-withdrawing or lipophilic moieties. mdpi.com

A representative synthetic approach to such analogues could start from commercially available 2-(trifluoromethyl)oxirane, which serves as a key precursor for building the trifluoromethyl-substituted portion of the morpholine ring. researchgate.net

This compound as a Chiral Building Block in Complex Molecule Synthesis

The pharmaceutical industry has a consistently rising demand for chiral intermediates and research reagents to improve drug efficacy. nih.govnih.gov Molecules with defined stereochemistry are crucial as biological targets are inherently chiral. This compound possesses two stereocenters at the C2 and C6 positions. This results in the existence of four distinct stereoisomers: (2R, 6R), (2S, 6S), (2R, 6S), and (2S, 6R).

The potential of this compound as a chiral building block lies in the ability to isolate these individual stereoisomers. Each enantiomerically pure isomer represents a rigid, three-dimensional scaffold that can be incorporated into larger, more complex molecules. Its utility stems from several key attributes:

Defined Spatial Arrangement: The cis and trans relationships of the ethyl and trifluoromethyl groups create distinct conformational preferences, allowing for precise positioning of these substituents in space.

Scaffold Rigidity: The morpholine ring provides a conformationally constrained core, reducing the entropic penalty upon binding to a biological target.

Synthetic Handle: The secondary amine provides a convenient point of attachment for further synthetic elaboration without disturbing the established stereocenters.

Access to enantiopure forms of this compound would enable its use in the asymmetric synthesis of novel chemical entities, where the morpholine unit imparts specific stereochemical information crucial for biological activity. nih.govthieme-connect.com

Stereocontrolled Synthesis of Libraries of Morpholine Derivatives for Research Screening

Building on its potential as a chiral synthon, the stereocontrolled synthesis of this compound derivatives is a logical step toward creating focused compound libraries for high-throughput screening. The goal is to produce collections of molecules where the stereochemistry at C2 and C6 is systematically varied, allowing researchers to dissect the influence of stereoisomerism on biological activity.

Key synthetic strategies to achieve this include:

Chiral Pool Synthesis: Utilizing enantiopure starting materials, such as chiral amino alcohols or epoxides, to set the stereochemistry of one or both chiral centers.

Asymmetric Catalysis: Employing chiral catalysts to control the formation of the C-O or C-N bonds during the ring-closing step, thereby selectively generating one enantiomer over others. nih.gov

Diastereoselective Reactions: Designing synthetic routes that exploit the directing influence of an existing stereocenter to control the formation of the second one.

Once the four stereoisomers of the core scaffold are synthesized, parallel synthesis techniques can be applied to introduce diversity, primarily at the nitrogen atom. This approach would yield a matrix of compounds ideal for screening.

Table 1: Example of a Screening Library Matrix Based on Stereoisomers

Scaffold StereoisomerN-Substituent (R)Resulting Compound
(2R, 6S)-cis-H(2R, 6S)-2-Ethyl-6-(trifluoromethyl)morpholine
(2R, 6S)-cis-CH₂Ph(2R, 6S)-4-Benzyl-2-ethyl-6-(trifluoromethyl)morpholine
(2R, 6S)-cis-C(O)CH₃1-((2R, 6S)-2-Ethyl-6-(trifluoromethyl)morpholin-4-yl)ethan-1-one
(2S, 6R)-cis-H(2S, 6R)-2-Ethyl-6-(trifluoromethyl)morpholine
(2S, 6R)-cis-CH₂Ph(2S, 6R)-4-Benzyl-2-ethyl-6-(trifluoromethyl)morpholine
(2R, 6R)-trans-H(2R, 6R)-2-Ethyl-6-(trifluoromethyl)morpholine
(2R, 6R)-trans-C(O)CH₃1-((2R, 6R)-2-Ethyl-6-(trifluoromethyl)morpholin-4-yl)ethan-1-one

Such libraries are invaluable in drug discovery and agrochemical research for identifying initial hits and understanding the stereochemical requirements for target engagement. e3s-conferences.orgnih.gov

Investigating the Electronic and Steric Influence of Ethyl and Trifluoromethyl Groups on Molecular Properties and Interactions

Electronic Influence: The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its influence stems from the high electronegativity of the three fluorine atoms. This has a profound effect on the morpholine scaffold:

Reduced Basicity: The inductive electron withdrawal by the -CF₃ group significantly lowers the electron density on the nitrogen atom, making it a much weaker base compared to unsubstituted morpholine. This modulation of pKa is a critical parameter in drug design, affecting properties like solubility, receptor binding, and cellular uptake.

Enhanced Lipophilicity: Despite the polarity of the C-F bonds, the -CF₃ group is highly lipophilic, with a Hansch parameter (π) of +0.88. mdpi.com This property can improve a molecule's ability to cross lipid membranes, which is often beneficial for bioavailability. mdpi.comwechemglobal.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. mdpi.com

Steric Influence: Steric effects relate to the spatial arrangement of atoms and the hindrance caused by their size. numberanalytics.com

Ethyl Group: The ethyl group is conformationally flexible but imparts significant steric bulk. vaia.commasterorganicchemistry.com In the preferred chair conformation of the morpholine ring, a large substituent like an ethyl group will overwhelmingly favor the equatorial position to avoid destabilizing 1,3-diaxial interactions with axial hydrogens. vaia.commsu.edu This preference locks the conformation of that side of the ring.

Trifluoromethyl Group: The -CF₃ group also has considerable steric demand, with a size often considered comparable to an ethyl or isopropyl group. researchgate.net Its preference for the equatorial position will also be strong.

Table 2: Comparison of Substituent Properties

PropertyEthyl Group (-CH₂CH₃)Trifluoromethyl Group (-CF₃)
Electronic EffectWeakly electron-donating (inductive)Strongly electron-withdrawing (inductive) nih.gov
Steric Size (A-value, kcal/mol)~1.75 masterorganicchemistry.com~2.1 - 2.4 (estimated)
Lipophilicity (Hansch π)~1.02~0.88 mdpi.com
Metabolic StabilitySusceptible to oxidationHighly stable to oxidation mdpi.com
Conformational PreferenceStrongly equatorial vaia.comStrongly equatorial

Applications in the Development of Research Probes and Intermediates for Advanced Chemical Systems

The unique combination of properties imparted by the ethyl and trifluoromethyl substituents makes this compound an attractive platform for developing specialized chemical tools and advanced intermediates.

Research Probes: The trifluoromethyl group can be used as a reporter group in ¹⁹F NMR studies. This technique is highly sensitive and has a low background signal in biological systems, making it ideal for studying protein-ligand interactions, cellular uptake, and in vivo imaging. A molecule like this compound could be elaborated into a probe to study the binding environment of a specific biological target.

Pharmacokinetic Modulators: In medicinal chemistry, the morpholine ring is often used to improve the physicochemical properties of a lead compound. lifechemicals.com The specific substitution pattern of this compound provides a fragment that simultaneously modulates basicity, enhances lipophilicity, and increases metabolic stability. mdpi.comresearchgate.net It can be used as an intermediate to replace less desirable amines (e.g., piperidines) in drug candidates to optimize their pharmacokinetic profile.

Intermediates for Agrochemicals: Both morpholine and trifluoromethyl groups are common features in modern agrochemicals due to their ability to confer potent biological activity and favorable environmental profiles. lifechemicals.com This makes this compound a valuable intermediate for the synthesis of novel herbicides, fungicides, and insecticides.

Building Blocks for Materials Science: The polarity and hydrogen bonding capabilities of the morpholine core, combined with the unique properties of the fluorinated substituent, could be exploited in the synthesis of novel polymers, ionic liquids, or organocatalysts.

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